

An In-depth Technical Guide to 4-methylpent-2-yne

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Compound of Interest

Compound Name: 4-Methyl-2-pentyne

Cat. No.: B1585047

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Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the chemical compound commonly known as isopropylmethylacetylene, focusing on its IUPAC nomenclature, structure, physicochemical properties, and synthesis.

IUPAC Name and Chemical Structure

The common name "isopropylmethylacetylene" refers to an acetylene core substituted with an isopropyl group and a methyl group. According to IUPAC nomenclature rules for alkynes, the longest carbon chain containing the triple bond is identified and numbered to give the triple bond the lowest possible locant.

Following these rules, the compound is named 4-methylpent-2-yne.^{[1][2][3][4]}

- **Parent Chain:** The longest continuous carbon chain containing the triple bond has five carbons, hence the root name "-pent-".
- **Alkyne Position:** The triple bond starts at the second carbon, indicated by "-2-yne".
- **Substituent:** A methyl group is located on the fourth carbon, hence "4-methyl-".

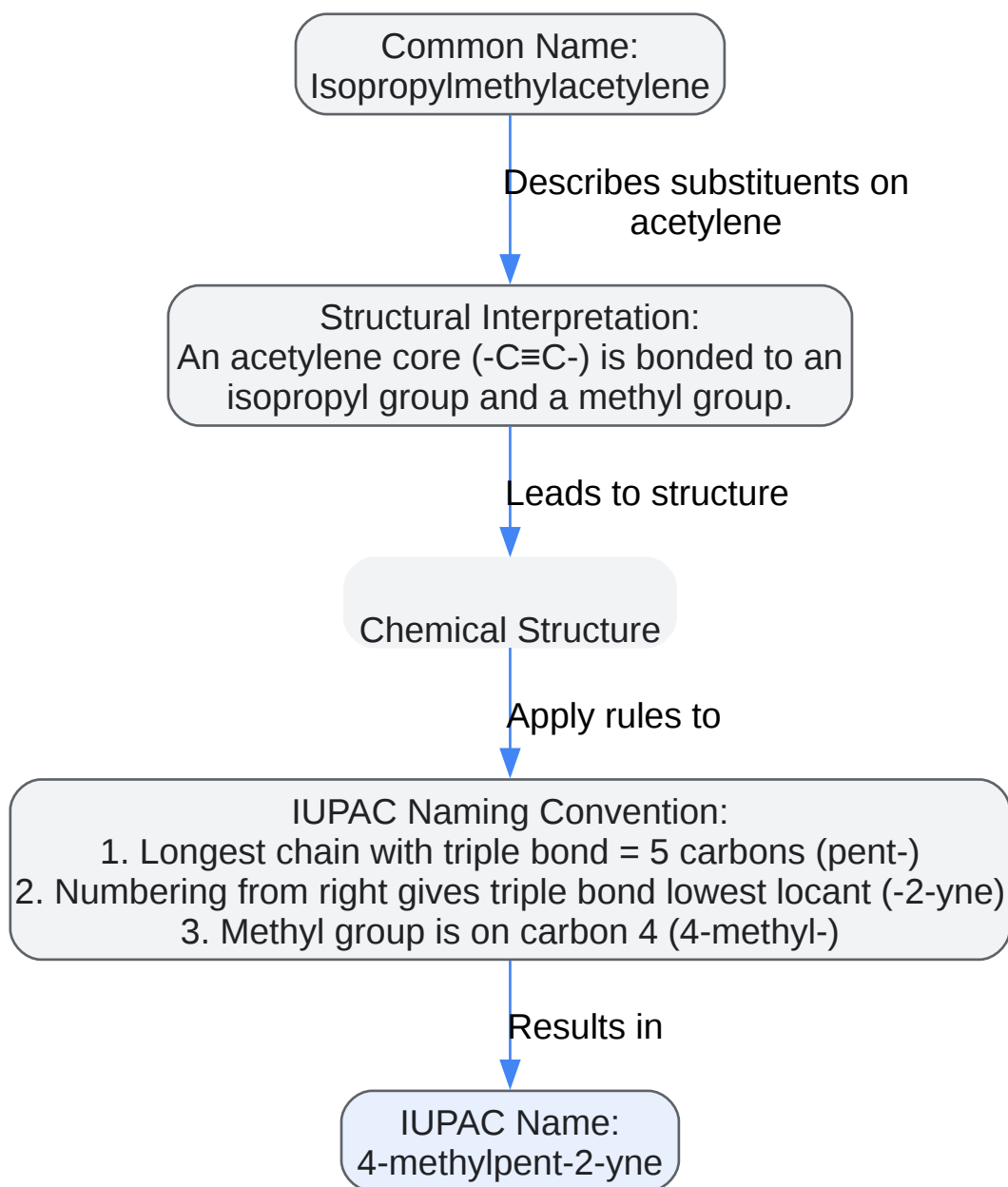
The chemical structure is as follows:

Chemical Formula: C_6H_{10} ^{[1][2][3]}

SMILES Notation: CC#CC(C)C^{[3][4]}

InChI Key: SLMFWJQZLPEDDU-UHFFFAOYSA-N^{[3][4]}

The relationship between the common name and the IUPAC name is derived from its structure, as illustrated in the diagram below.



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Caption: Logical flow from common name to IUPAC name for 4-methylpent-2-yne.

Physicochemical Properties

The quantitative physical and chemical properties of 4-methylpent-2-yne are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |
|---------------------------------------|--------------------------------|--------------|
| Molecular Formula | C ₆ H ₁₀ | [1][2][3] |
| Molecular Weight | 82.14 g/mol | [4] |
| Boiling Point | 71-73 °C | [1][2] |
| Melting Point | -110 °C | [3] |
| Density | 0.711 g/mL at 25 °C | [1][2] |
| Refractive Index (n _{20/D}) | 1.407 | [1][2] |
| CAS Number | 21020-27-9 | [3][4] |

Experimental Protocols and Synthesis

The synthesis of alkynes such as 4-methylpent-2-yne can be achieved through various methods. A common and established protocol involves a double dehydrohalogenation of a vicinal or geminal dihalide using a strong base.[5]

Protocol: Synthesis via Double Dehydrohalogenation

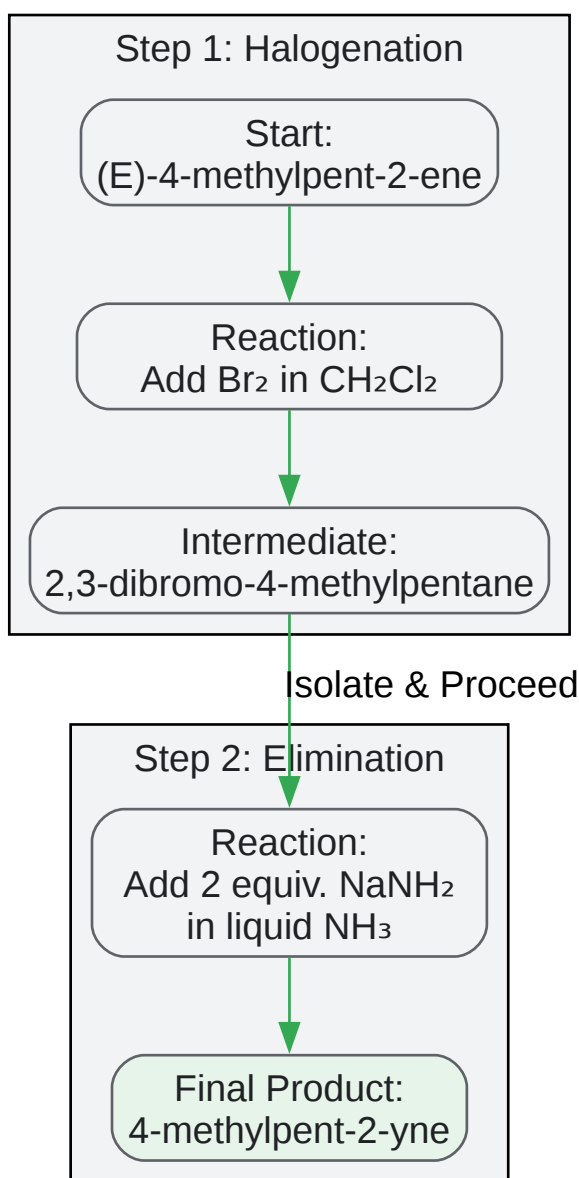
This method starts with an alkene, which is first halogenated to form a vicinal dihalide. This intermediate is then treated with a strong base, such as sodium amide (NaNH₂), to induce two successive E2 elimination reactions, yielding the alkyne.[5]

Methodology:

- **Halogenation of Alkene:** (E)-4-methylpent-2-ene is dissolved in an inert solvent (e.g., dichloromethane). Bromine (Br₂) is added dropwise at a controlled temperature (typically 0 °C) to form the vicinal dibromide, 2,3-dibromo-4-methylpentane. The reaction is monitored by TLC until the starting alkene is consumed.

- **Work-up and Isolation:** The reaction mixture is washed with an aqueous solution of sodium thiosulfate to quench excess bromine, followed by a brine wash. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude dibromide.
- **Double Dehydrohalogenation:** The isolated 2,3-dibromo-4-methylpentane is then subjected to double elimination. A strong base, typically two or more equivalents of sodium amide in liquid ammonia, is used.^[5] The dibromide is added slowly to the basic solution.
- **Final Product Isolation:** After the reaction is complete, it is carefully quenched with a proton source (e.g., water or ammonium chloride). The product, 4-methylpent-2-yne, is extracted into an organic solvent (e.g., diethyl ether), dried, and purified by distillation.

The workflow for this synthesis is depicted in the following diagram.



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Caption: Experimental workflow for the synthesis of 4-methylpent-2-yne.

Spectroscopic Data

Characterization of 4-methylpent-2-yne is typically performed using standard spectroscopic methods. While raw spectra are not provided here, data for this compound are available in public databases.

- ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the methyl protons adjacent to the alkyne, the isopropyl methine proton, and the isopropyl methyl protons, each with characteristic chemical shifts and splitting patterns.
- Mass Spectrometry (GC-MS): Mass spectrometry will confirm the molecular weight of 82.14 g/mol and provide a fragmentation pattern useful for structural elucidation.[4]
- Infrared (IR) Spectroscopy: The IR spectrum will prominently feature a characteristic absorption band for the C≡C triple bond stretch, typically in the range of 2100-2260 cm⁻¹. [4]

For detailed spectral data, researchers are encouraged to consult resources such as the NIST Chemistry WebBook or PubChem.[4]

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